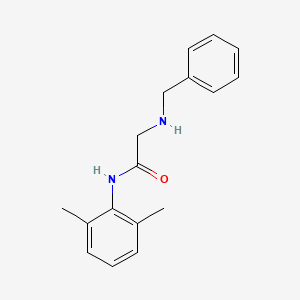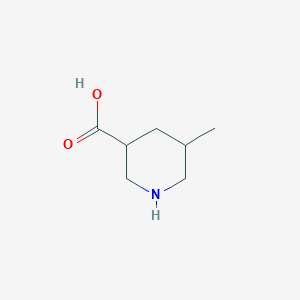
5-Methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
5-Methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Piperidine derivatives, such as 5-Methylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 5-Methylpiperidine-3-carboxylic acid consists of a six-membered piperidine ring with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 3rd carbon .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-Methylpiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 143.19 .Applications De Recherche Scientifique
1. Basicity and Proton Affinity Studies
The study of basicity and proton affinity of zwitterionic ω-(N-methylpiperidine)-alkanocarboxylates, including compounds related to 5-Methylpiperidine-3-carboxylic acid, has been conducted. These compounds have been analyzed through potentiometric titration and semiempirical geometry optimizations. This research is crucial for understanding the chemical properties and reactions involving these compounds (Barczyński et al., 2000).
2. Antibacterial Activity
There has been significant research into the antibacterial properties of derivatives related to 5-Methylpiperidine-3-carboxylic acid. For instance, 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been investigated for their antibacterial properties. These compounds have been synthesized and tested, showing valuable results in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
3. Synthesis of Carbapenem Antibiotics
Research has also explored the biosynthesis of carbapenem antibiotics, which are beta-lactam antibiotics of significant medical use. This research involves compounds structurally related to 5-Methylpiperidine-3-carboxylic acid and contributes to our understanding of antibiotic synthesis and potential ways to combat antibiotic-resistant bacteria (Stapon et al., 2003).
4. Synthesis of Chiral Building Blocks
Another application is the synthesis of chiral building blocks for piperidine-related alkaloids. This involves studying compounds like 2,6-diallylpiperidine 1-carboxylic acid methyl ester, which are relevant to the field of organic chemistry and medicinal chemistry (Takahata et al., 2002).
5. GABA Agonists and Uptake Inhibitors
Furthermore, hydroxy- and amino-substituted piperidinecarboxylic acids, related to 5-Methylpiperidine-3-carboxylic acid, have been synthesized and tested as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This research has implications for the development of new therapeutic agents for neurological disorders (Jacobsen et al., 1982).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including 5-Methylpiperidine-3-carboxylic acid, have a significant role in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research will likely focus on developing new piperidine derivatives with enhanced therapeutic properties and minimal toxicity .
Propriétés
IUPAC Name |
5-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSIHCOUDRMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)
![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)
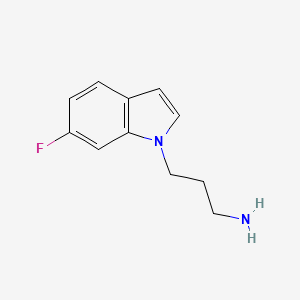
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
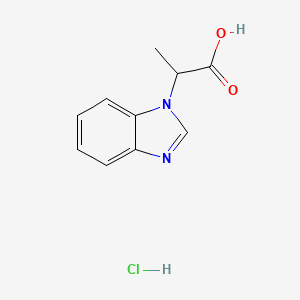
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
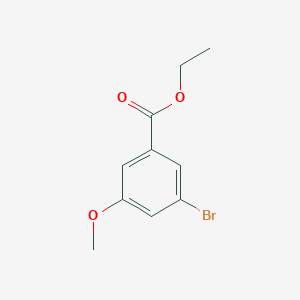
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

